An In-Depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
An In-Depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of chiral building blocks is paramount for the construction of complex molecular architectures with precise stereochemical control. Among these, derivatives of pyroglutamic acid have emerged as versatile scaffolds. This guide provides a comprehensive technical overview of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a key intermediate whose utility is underscored by its application in the synthesis of bioactive molecules. With a focus on practical application and theoretical understanding, this document serves as a resource for researchers engaged in the synthesis and application of chiral heterocyclic compounds.
Compound Identification and Key Properties
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a dually protected derivative of (S)-pyroglutamic acid, a cyclic amino acid. The presence of two tert-butyl ester protecting groups imparts specific solubility and reactivity characteristics, making it a valuable synthon in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 91229-91-3 | [1] |
| Molecular Formula | C₁₄H₂₃NO₅ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Synthesis of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process starting from the readily available and chiral (S)-pyroglutamic acid. This strategy involves the initial protection of the carboxylic acid as a tert-butyl ester, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Step 1: Esterification of (S)-Pyroglutamic Acid
The first step is the conversion of the carboxylic acid moiety of (S)-pyroglutamic acid to its tert-butyl ester. This transformation is typically acid-catalyzed and utilizes a reagent that can provide the tert-butyl group.
Reaction Scheme:
Figure 1: Esterification of (S)-Pyroglutamic Acid.
Causality of Experimental Choices:
-
tert-Butyl Acetate as Reagent and Solvent: The use of tert-butyl acetate serves as both the source of the tert-butyl group and the reaction solvent. This approach is advantageous as it drives the equilibrium towards the product side.
-
Acid Catalysis: A strong acid catalyst, such as perchloric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the oxygen of the tert-butyl acetate.
Experimental Protocol: Synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate [3][4]
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Suspend (S)-pyroglutamic acid (1.0 eq) in tert-butyl acetate.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid) to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove the acid catalyst and any unreacted starting material.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product, if necessary, by crystallization or column chromatography.
Step 2: N-Boc Protection
The second step involves the protection of the secondary amine of the pyrrolidinone ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Figure 2: N-Boc Protection of the Pyrrolidinone Intermediate.
Mechanism and Causality:
The reaction proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[5] The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is crucial for this transformation. DMAP acts as a nucleophilic catalyst, first reacting with Boc₂O to form a more reactive intermediate, which is then readily attacked by the secondary amine of the pyroglutamate ester. This catalytic cycle enhances the reaction rate significantly.
Experimental Protocol: Synthesis of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate [3][4]
-
Dissolve (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.2 eq).
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up to remove any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate as a white solid.
Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the two non-equivalent tert-butyl groups, and the protons of the pyrrolidinone ring. |
| ¹³C NMR | Signals for the carbonyl carbons of the ester and lactam, the quaternary carbons of the tert-butyl groups, and the carbons of the pyrrolidinone ring. |
| FTIR | Characteristic absorption bands for the C=O stretching vibrations of the ester and lactam functional groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
Applications in Organic Synthesis and Drug Discovery
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate serves as a valuable chiral building block in the synthesis of various biologically active molecules and complex natural products.
Synthesis of ACE Inhibitors: Trandolapril
A notable application of this compound is in the stereoselective synthesis of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[3] The pyrrolidinone scaffold provides the core structure, and the stereocenter is preserved throughout the synthetic sequence. The protecting groups allow for selective transformations at other parts of the molecule before their removal in the final stages of the synthesis.
Figure 3: Synthetic Pathway towards Trandolapril.
Precursor for Novel Amino Acids and Peptidomimetics
The dually protected nature of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate makes it an ideal starting material for the synthesis of non-natural amino acids and peptidomimetics. The pyrrolidinone ring can be further functionalized, and the protecting groups can be selectively removed to allow for peptide coupling or other modifications.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.
-
Hazard Information: The compound is classified with the signal word "Warning" and the hazard statement H302, indicating it is harmful if swallowed.[1]
Conclusion
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a strategically important chiral building block with significant applications in synthetic organic chemistry and medicinal chemistry. Its efficient two-step synthesis from (S)-pyroglutamic acid, coupled with its versatile reactivity, makes it a valuable tool for the construction of complex, stereochemically defined molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in research and development.
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